rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5

Description

BenchChem offers high-quality rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

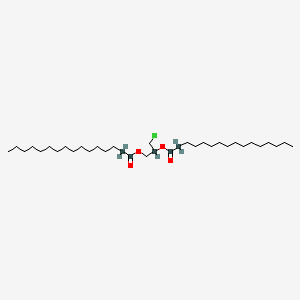

IUPAC Name |

(3-chloro-2-(1,2-13C2)hexadecanoyloxy(213C)propyl) (1,2-13C2)hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i29+1,30+1,33+1,34+1,35+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWXVGSHNINWHB-GTQNAZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[13CH2][13C](=O)OC[13CH](CCl)O[13C](=O)[13CH2]CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747185 | |

| Record name | 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-94-0 | |

| Record name | 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5: Properties, Applications, and Analytical Methodologies

Executive Summary

This technical guide provides a comprehensive overview of rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5, a critical stable isotope-labeled internal standard. Its primary application lies in the precise quantification of 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters, which are recognized as process-induced contaminants in refined edible oils and fats. This document details the compound's physicochemical properties, elucidates the fundamental principles of isotope dilution mass spectrometry, and presents detailed analytical workflows for its use in both indirect and direct detection methods. The methodologies described herein are grounded in established official methods and are designed to provide researchers, quality control scientists, and drug development professionals with the technical insights required for accurate and reliable trace-level analysis.

Physicochemical Properties

The utility of an internal standard is fundamentally linked to its structural similarity to the analyte of interest. rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 is designed to chemically mirror its unlabeled analogue, a common 3-MCPD diester found in food matrices. The key distinction—the incorporation of five Carbon-13 isotopes—provides a unique mass signature for detection without altering its chemical behavior during sample preparation and analysis.

| Property | Value | Source |

| Chemical Name | rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 | - |

| Synonyms | (3-chloro-2-hexadecanoyloxypropyl) hexadecanoate-13C5 | [1] |

| Molecular Formula | C30¹³C5H67ClO4 | Derived from[1][2] |

| Molecular Weight | Approx. 592.4 g/mol | Calculated from[1][2] |

| Physical Form | Solid | [3] |

| Purity | Typically >95% | [1][3] |

| Primary Application | Internal Standard for 3-MCPD Ester Analysis | [4][5] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC | [1] |

Note: Properties are based on the unlabeled or deuterated analogues, as they share the same chemical backbone. The molecular weight is calculated to reflect the inclusion of five ¹³C isotopes.

The Principle of Isotope Dilution Mass Spectrometry

The accurate quantification of trace contaminants in complex matrices like edible oils is a significant analytical challenge. Matrix effects, sample loss during extraction, and variations in instrument response can all introduce significant error. The use of a stable isotope-labeled internal standard, such as rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5, is the gold standard for mitigating these issues through a technique known as isotope dilution mass spectrometry (IDMS).

The core principle is straightforward: a known quantity of the labeled internal standard is added to the sample at the very beginning of the analytical process.[6] Because the labeled standard is chemically identical to the native analyte, it experiences the same losses and variations throughout the entire workflow (extraction, cleanup, derivatization).[7][8]

During the final mass spectrometry analysis (either GC-MS or LC-MS), the instrument distinguishes between the native analyte and the heavier labeled standard based on their mass-to-charge ratio (m/z). The quantification is then based on the ratio of the signal from the native analyte to the signal from the internal standard. This ratio remains constant regardless of sample loss or signal suppression, leading to highly accurate and precise results. This approach forms the basis of many official analytical methods for food contaminants.[9]

Core Application: Quantification of 3-MCPD Esters in Edible Oils

3-MCPD and its fatty acid esters are formed during the high-temperature refining of vegetable oils and fats, particularly during the deodorization step.[9][10] Due to potential health risks associated with their consumption, regulatory bodies have set maximum permissible levels in various food products, necessitating robust analytical methods for their monitoring.[4]

Two primary analytical strategies are employed:

-

Indirect Methods: These are the most common and well-established techniques.[6] They involve a chemical reaction (transesterification) to cleave the fatty acid esters from the 3-MCPD backbone, releasing the free 3-MCPD alcohol. This alcohol is then derivatized to enhance its volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 is the ideal internal standard for this multi-step process.

-

Direct Methods: These methods aim to quantify the intact 3-MCPD esters without prior hydrolysis. This is typically achieved using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). While this approach avoids potentially confounding side reactions from the hydrolysis and derivatization steps, it can be more susceptible to matrix effects.[10][13] Again, the co-eluting, mass-differentiated internal standard is crucial for accurate quantification.

Detailed Experimental Protocol: Indirect GC-MS Analysis of 3-MCPD Esters

The following protocol is a representative workflow based on established indirect analysis methods (e.g., AOCS Official Method Cd 29a-13).[12] The inclusion of rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 at the initial step is critical for the method's validity and accuracy.

Caption: Workflow for indirect analysis of 3-MCPD esters using an internal standard.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 100 mg of the oil sample into a screw-cap test tube.

-

Internal Standard Addition: Spike the sample with a known amount of rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 solution (e.g., 40 µg/mL in toluene).[14] The precise addition of the internal standard is paramount as it forms the basis for quantification.

-

Transesterification: Add a solution of sulfuric acid in methanol. Seal the tube and heat (e.g., at 40°C overnight). This step cleaves the fatty acid esters, liberating the free 3-MCPD and the corresponding 13C-labeled 3-MCPD from the internal standard.[12]

-

Extraction: Cool the sample and add n-heptane to extract the fatty acid methyl esters (FAMEs), which are byproducts. Add a neutralizing agent like sodium hydrogen carbonate to stop the reaction. The polar 3-MCPD remains in the methanolic layer.

-

Derivatization: Isolate the methanolic layer and evaporate to dryness. Reconstitute the residue in a solution containing phenylboronic acid (PBA).[14] This reaction creates a more volatile and thermally stable cyclic ester derivative of 3-MCPD, which is essential for successful gas chromatography.[11]

-

GC-MS Analysis: Inject an aliquot of the final solution into the GC-MS/MS system. The analysis is typically performed in Selected Reaction Monitoring (SRM) mode to ensure high selectivity and sensitivity.

-

Quantification: Monitor the characteristic mass transitions for the native 3-MCPD-PBA derivative (e.g., m/z 196 > 147) and the 13C5-labeled 3-MCPD-PBA derivative.[9] The mass of the labeled standard's fragment will be higher, allowing for clear differentiation.

Data Analysis and Quantification

The final concentration of 3-MCPD esters in the sample is calculated using a calibration curve. This curve is generated by preparing a series of standards containing known concentrations of unlabeled 3-MCPD ester and a fixed concentration of the 13C5-labeled internal standard.[4] The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[14] The concentration of the unknown sample is then determined by calculating its peak area ratio and interpolating from this calibration curve. This ratiometric approach ensures that any variability during the analytical process is nullified, providing a trustworthy and accurate result.

Conclusion

rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 is an indispensable tool for the modern analytical laboratory focused on food safety and quality control. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of 3-MCPD fatty acid esters by correcting for inevitable experimental variations. By mirroring the chemical journey of the native analyte from sample preparation to detection, it provides the foundation for robust and reliable analytical methods, such as isotope dilution GC-MS/MS, ensuring that data is defensible and meets stringent regulatory requirements.

References

- FEDIOL. (2024, April 10).

- GL Sciences.

- Shimadzu. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Official Method Cd 29c-13. Shimadzu.

- Joint Research Centre. (2014). Proficiency test on the determination of 3-MCPD esters in edible oil. European Commission.

- MedchemExpress.com. (Rac)-1,2-Bis-palmitol-3-chloropropanediol-d5. MedchemExpress.

- LGC Standards. rac 1,2-Bis-palmitoyl-3-chloropropanediol. LGC Standards.

- Food Safety and Standards Authority of India (FSSAI).

- Sigma-Aldrich. RAC 1,2-BIS-PALMITOYL-3-CHLOROPROPANEDIOL-D5 | 1185057-55-9. Sigma-Aldrich.

- PubChem. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5.

- Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189.

- Cayman Chemical. rac-1,2-bis-Palmitoyl-3-chloropropanediol. Cayman Chemical.

- ChemicalBook. (2026, January 5). rac 1,2-Bis-palmitol-3-chloropropanediol | 51930-97-3. ChemicalBook.

- Chew, S. C., & Nyam, K. L. (2020). A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production. Foods, 9(12), 1763.

- Hájková, K., Pulkrabová, J., Woffendin, G., & Hajšlová, J. (2014). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. Analytical and Bioanalytical Chemistry, 406(13), 3027-3036.

- LIBIOS. 13C Labeled internal standards. LIBIOS.

- LGC Standards GmbH. rac 1,2-Bis-palmitoyl-3-chloropropanediol. LGC Standards.

- BroadPharm. rac 1,2-Bis-palmitoyl-3-chloropropanediol-D5, 1185057-55-9. BroadPharm.

- Chew, S. C., & Nyam, K. L. (2020). A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production. Foods, 9(12), 1763. MDPI.

- Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465.

- Analytical Methods (RSC Publishing). (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.

- Sari, Y. W., Hariyadi, P., & Fardiaz, D. (2016). Verification of AOCS Cd 29a-13: 2013 Method for 3-Chloropropane-1.2-Diol Esters and Glycidol Esters Analysis in Palm Oil. Indonesian Food and Nutrition Progress, 13(2).

Sources

- 1. rac 1,2-Bis-palmitoyl-3-chloropropanediol [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. RAC 1,2-BIS-PALMITOYL-3-CHLOROPROPANEDIOL-D5 | 1185057-55-9 [sigmaaldrich.com]

- 4. shimadzu.com [shimadzu.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. 13C Labeled internal standards | LIBIOS [libios.fr]

- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 10. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glsciences.eu [glsciences.eu]

- 12. ijop.id [ijop.id]

- 13. researchgate.net [researchgate.net]

- 14. fssai.gov.in [fssai.gov.in]

The Metabolic Odyssey of 3-MCPD Dipalmitate Esters: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the metabolic fate of 3-monochloropropane-1,2-diol (3-MCPD) dipalmitate esters in mammals. Intended for researchers, scientists, and professionals in drug development, this document delves into the absorption, distribution, metabolism, and excretion (ADME) of these food processing contaminants, offering insights into the causal mechanisms and experimental methodologies that underpin our current understanding.

Introduction: The Significance of 3-MCPD Ester Metabolism

3-MCPD and its fatty acid esters are recognized as food processing contaminants, often found in refined vegetable oils and foods prepared with them.[1] The toxicological profile of free 3-MCPD, which includes potential nephrotoxicity and effects on male fertility, necessitates a thorough understanding of the in vivo behavior of its esterified forms.[2][3] This guide will elucidate the metabolic pathways that convert the seemingly inert 3-MCPD dipalmitate ester into its biologically active and excretable forms.

Absorption and Bioavailability: The Gateway to Systemic Exposure

The journey of 3-MCPD dipalmitate begins in the gastrointestinal tract. Like other dietary fats, these esters undergo hydrolysis, a critical first step for absorption.

2.1. The Role of Pancreatic Lipases: A Necessary Cleavage

The initial and most crucial step in the metabolism of 3-MCPD dipalmitate is its hydrolysis by pancreatic lipases in the small intestine. These enzymes cleave the ester bonds, releasing free 3-MCPD and palmitic acid.[4] This enzymatic action is paramount, as the intact diester is poorly absorbed. In vitro studies using a simple intestinal model have demonstrated that 3-MCPD diesters are substrates for intestinal lipase, with a significant release of free 3-MCPD over time.

2.2. Bioavailability: Quantifying the Extent of Absorption

The oral bioavailability of 3-MCPD from its dipalmitate ester is a key parameter in risk assessment. Studies in rats have shown that the relative bioavailability of 3-MCPD from 1,2-dipalmitoyl-3-chloropropane-1,2-diol is approximately 86% compared to the administration of free 3-MCPD in equimolar doses.[2][5] This high bioavailability underscores the importance of considering the total dietary intake of 3-MCPD esters when evaluating potential health risks. For risk assessment purposes, it is often assumed that 3-MCPD esters are completely hydrolyzed in the gastrointestinal tract.[2][5]

Distribution: A Systemic Journey

Once absorbed, free 3-MCPD is distributed throughout the body via the circulatory system.

3.1. Plasma Pharmacokinetics: A Temporal View

Pharmacokinetic studies in Sprague-Dawley rats following oral administration of 3-MCPD dipalmitate have provided valuable insights into its systemic exposure. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Unit | Reference |

| Cmax (Maximum Concentration) | 135.00 | ng/mL | [1] |

| Tmax (Time to Cmax) | 2.5 | h | [1] |

| T1/2 (Half-life) | 3.87 | h | [1] |

| AUC0-∞ (Area Under the Curve) | 458.47 | h·ng/mL | [1] |

| CL (Clearance) | 3.50 | L/h/g | [1] |

| Vd (Volume of Distribution) | 21.34 | L/g | [1] |

Table 1: Pharmacokinetic parameters of 3-MCPD dipalmitate in rats.[1]

These data indicate that 3-MCPD dipalmitate is absorbed and results in measurable plasma concentrations of its metabolites, with a relatively short half-life suggesting efficient clearance from the systemic circulation.

3.2. Tissue Distribution: Identifying Target Organs

Following absorption, free 3-MCPD and its metabolites are distributed to various tissues. Studies in rats have identified the highest concentrations of metabolites in the liver, kidney, testis, and brain.[1][6] The kidney is a primary target organ for 3-MCPD toxicity, which aligns with the observed distribution pattern.[3]

Metabolism: The Biotransformation Cascade

The biotransformation of free 3-MCPD involves both Phase I and Phase II metabolic reactions, leading to the formation of more polar and readily excretable compounds.

4.1. The Metabolic Pathway: From Ester to Excretion

The metabolic pathway of 3-MCPD dipalmitate is a multi-step process initiated by hydrolysis and followed by a series of enzymatic modifications of the resulting free 3-MCPD.

4.2. Phase I Metabolism: Oxidation

A key Phase I metabolic reaction is the oxidation of 3-MCPD. This can lead to the formation of metabolites such as β-chlorolactic acid.[7][8] This oxidative step is a critical detoxification pathway, although some metabolites may also contribute to the toxic effects of the parent compound.

4.3. Phase II Metabolism: Conjugation for Clearance

Phase II metabolism involves the conjugation of free 3-MCPD and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. Key Phase II reactions include:

-

Glucuronidation: The addition of a glucuronic acid moiety.

-

Sulfation: The addition of a sulfate group.

-

Glutathione Conjugation: This leads to the formation of mercapturic acid derivatives, which are major urinary metabolites.[1]

In a study on rats administered 3-MCPD 1-monopalmitate, a total of eight metabolites were identified, primarily in the urine. These included free 3-MCPD and various Phase II conjugates, highlighting the importance of these pathways in the detoxification and elimination of the compound.[1][6] Another study investigating 3-MCPD dipalmitate identified a total of 17 metabolites.[1]

Excretion: The Final Step

The primary route of excretion for 3-MCPD and its metabolites is through the urine.[1][6] The efficient conversion of 3-MCPD to water-soluble conjugates ensures its rapid elimination from the body, as evidenced by its relatively short plasma half-life.

Experimental Protocols: Methodologies for a Deeper Understanding

The elucidation of the metabolic pathway of 3-MCPD dipalmitate relies on robust and sensitive analytical methodologies. The following sections provide an overview of the key experimental workflows.

6.1. In Vivo Animal Studies: A Holistic Approach

Step-by-Step Methodology for In Vivo Studies:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized to laboratory conditions before the study.

-

Dosing: 3-MCPD dipalmitate is dissolved in a suitable vehicle (e.g., olive oil) and administered orally via gavage.

-

Sample Collection: Blood samples are collected at multiple time points post-dosing to determine the pharmacokinetic profile. Urine and feces are collected over specified intervals. Tissues (liver, kidney, testis, brain) are collected at the end of the study.[1]

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile.

-

Urine: Centrifugation and dilution.

-

Tissues: Homogenization followed by liquid-liquid or solid-phase extraction.

-

-

Analysis: Samples are analyzed using UPLC-MS/MS for metabolite profiling and quantification, and GC-MS for the analysis of free 3-MCPD.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Metabolites are identified based on their mass-to-charge ratio and fragmentation patterns.

6.2. UPLC-MS/MS for Metabolite Profiling: A Powerful Tool

Step-by-Step Methodology for UPLC-MS/MS Analysis:

-

Chromatography:

-

System: An ultra-performance liquid chromatography (UPLC) system.

-

Column: A reversed-phase column (e.g., ACQUITY UPLC HSS T3).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

-

-

Mass Spectrometry:

-

System: A tandem quadrupole or high-resolution mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.

-

Data Acquisition: Full scan for metabolite discovery and multiple reaction monitoring (MRM) for targeted quantification.

-

-

Data Processing:

-

Software is used to process the raw data, including peak picking, alignment, and normalization.

-

Metabolites are tentatively identified by comparing their accurate mass and fragmentation patterns with databases and reference standards.

-

6.3. GC-MS for Free 3-MCPD Quantification: The Gold Standard

Step-by-Step Methodology for GC-MS Analysis:

-

Extraction: Free 3-MCPD is extracted from the biological matrix using a suitable solvent (e.g., ethyl acetate).

-

Derivatization: Due to its polarity, 3-MCPD requires derivatization to make it volatile for GC analysis. Phenylboronic acid (PBA) is a common derivatizing agent.[4][9]

-

Chromatography:

-

System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the separation of the derivatized analyte (e.g., Rxi-17Sil MS).[9]

-

Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.

-

-

Mass Spectrometry:

-

Detection: Selected ion monitoring (SIM) is used for sensitive and selective quantification of the 3-MCPD derivative.

-

-

Quantification: An internal standard, such as deuterated 3-MCPD (3-MCPD-d5), is used to ensure accurate quantification.[9]

Conclusion: A Framework for Future Research

This guide has provided a detailed overview of the metabolic pathway of 3-MCPD dipalmitate in mammals, from its initial hydrolysis in the gut to the excretion of its metabolites. The high bioavailability of 3-MCPD from its esters highlights the importance of monitoring these contaminants in the food supply. The experimental protocols outlined here provide a foundation for researchers to further investigate the toxicokinetics and metabolic fate of these compounds. A deeper understanding of these processes is essential for accurate risk assessment and the development of strategies to mitigate potential health risks associated with dietary exposure to 3-MCPD esters.

References

- Huang, J., Gao, B., et al. (2018). Absorption, Distribution, Metabolism and Excretion of 3-MCPD Dipalmitate after Oral Administration in Rats. Journal of Agricultural and Food Chemistry, 66(8), 1934-1943.

-

Restek Corporation. (n.d.). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]

- Divinová, V., Svejkovská, B., et al. (2007). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. Czech Journal of Food Sciences, 25(1), 39-47.

- Abraham, K., Appel, K. E., et al. (2013). Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats. Archives of Toxicology, 87(4), 707-717.

-

Abraham, K., et al. (2013). Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats. PubMed. Retrieved from [Link]

- Zelinková, Z., & Wenzl, T. (2015). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form)

- Buhrke, T., et al. (2016). Proteomic analysis of 3-MCPD and 3-MCPD dipalmitate-induced toxicity in rat kidney. Archives of Toxicology, 90(6), 1431-1444.

-

Gao, B., et al. (2017). Absorption, Distribution, Metabolism and Excretion of 3-MCPD 1-Monopalmitate after Oral Administration in Rats. PubMed. Retrieved from [Link]

- Kim, J., et al. (2019). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Applied Biological Chemistry, 62(1), 1-8.

- Barocelli, E., et al. (2011). Comparison between 3-MCPD and its palmitic esters in a 90-day toxicological study. Food and Chemical Toxicology, 49(8), 1954-1962.

- Buhrke, T., et al. (2021). Absorption and metabolism of 3-MCPD in hepatic and renal cell lines. Toxicology in Vitro, 70, 105042.

- Liu, X., et al. (2014). The toxicity of 3-chloropropane-1,2-dipalmitate in Wistar rats and a metabonomics analysis of rat urine by ultra-performance liquid chromatography-mass spectrometry. Food and Chemical Toxicology, 63, 150-157.

-

Shimadzu. (2021). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS. Retrieved from [Link]

-

Agilent Technologies. (2013). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. Retrieved from [Link]

- Wilson, I. D., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS.

- Onami, S., et al. (2012). Acute oral toxicity of 3-MCPD mono- and di-palmitic esters in Swiss mice and their cytotoxicity in NRK-52E rat kidney cells. Food and Chemical Toxicology, 50(10), 3749-3755.

- Bergau, N., et al. (2021). Metabolites of 2- and 3-Monochloropropanediol (2- and 3-MCPD) in Humans: Urinary Excretion of 2-Chlorohydracrylic Acid and 3-Chlorolactic Acid after Controlled Exposure to a Single High Dose of Fatty Acid Esters of 2- and 3-MCPD. Molecular Nutrition & Food Research, 65(3), e2000835.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomic analysis of 3-MCPD and 3-MCPD dipalmitate-induced toxicity in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. agilent.com [agilent.com]

- 6. Absorption, Distribution, Metabolism and Excretion of 3-MCPD 1-Monopalmitate after Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption and metabolism of 3-MCPD in hepatic and renal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openagrar.de [openagrar.de]

- 9. gcms.labrulez.com [gcms.labrulez.com]

Technical Guide: Solubility and Handling of rac-1,2-Bis-palmitoyl-3-chloropropanediol-13C5

This technical guide details the solubility, handling, and stability of rac-1,2-Bis-palmitoyl-3-chloropropanediol-13C5 (3-MCPD-1,2-dipalmitate-13C5).[1] It is designed for analytical chemists and researchers developing methods for the quantification of process-induced contaminants in edible oils and infant formulas.[2]

Executive Summary & Molecular Architecture

rac-1,2-Bis-palmitoyl-3-chloropropanediol-13C5 serves as a critical Internal Standard (ISTD) for the quantification of 3-MCPD esters.[1] Its primary function is to correct for recovery losses and matrix effects during extraction and ionization (LC-MS/MS) or derivatization (GC-MS).[1]

Molecular Physics

-

Lipophilicity: The molecule features two palmitic acid tails (C16:0), rendering it highly lipophilic. The estimated LogP is >15, making it virtually insoluble in aqueous matrices but highly soluble in non-polar organic solvents.[2]

-

Isotope Effect: The 13C5 labeling (typically on the glycerol backbone and adjacent carbons) increases the molecular mass but does not significantly alter the solubility profile compared to the native (unlabeled) ester.

-

Polarity: While the ester linkages and the chlorine atom introduce a dipole, the massive hydrophobic alkyl chains dominate the solubility thermodynamics.

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic suitability for dissolving 3-MCPD dipalmitate.

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>50 mg/mL) | Primary choice for high-concentration stock solutions.[1][2] Rapid evaporation allows easy solvent exchange.[2] |

| Aromatic | Toluene, Benzene | Excellent (>50 mg/mL) | Ideal for long-term stock storage due to lower volatility than DCM.[1] Standard solvent in many ISO methods. |

| Aliphatic | Hexane, Isooctane, Heptane | High (>25 mg/mL) | Excellent for working standards.[1][2] Compatible with normal-phase LC and GC injection.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (~10-25 mg/mL) | "Green" alternatives to chlorinated solvents.[1][2] Ethyl Acetate is the standard solvent in AOCS Cd 29c-13.[1][2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low / Risk | Use with Caution. Poor solubility for high conc.[1][2] stocks. Methanol poses a risk of transesterification (stripping the palmitate tails) if traces of acid/base are present.[2] |

| Nitriles | Acetonitrile | Moderate | Often used as a transition solvent for Reversed-Phase LC-MS.[1] Requires heating or sonication for high concentrations.[2] |

| Aqueous | Water | Insoluble | Incompatible.[1][2] |

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent based on your analytical intent (Stock Prep vs. Instrument Injection).

Figure 1: Decision matrix for solvent selection, highlighting the divergence between stock preparation and instrument-specific working solutions.

Validated Experimental Protocols

Protocol A: Gravimetric Stock Preparation (The "Gold Standard")

Objective: Prepare a verifiable 1.0 mg/mL Master Stock Solution.

-

Equilibration: Remove the vial of rac-1,2-Bis-palmitoyl-3-chloropropanediol-13C5 from the freezer (-20°C) and allow it to reach room temperature (20-25°C) in a desiccator. Causality: Opening a cold vial causes moisture condensation, which degrades the ester and alters weighing accuracy.

-

Weighing: Weigh 10.0 mg (± 0.1 mg) of the solid into a Class A 10 mL volumetric flask.

-

Note: If static electricity is an issue (common with lipid powders), use an anti-static gun or weigh into a glass weighing boat first.

-

-

Solvation: Add approximately 5 mL of Toluene or Ethyl Acetate .

-

Dissolution: Sonicate for 2 minutes at ambient temperature. Ensure no crystals adhere to the flask neck.[2]

-

Dilution: Dilute to volume with the same solvent. Cap tightly and invert 10 times.

-

Verification: Transfer an aliquot to a sealed amber vial. Store at -20°C.

Protocol B: Handling for ISO 18363-1 (Indirect Method)

In the indirect method, the ester is cleaved. Therefore, the ISTD must be added before the transesterification step.[2]

-

Solvent: Prepare the working solution in Methanol or MTBE .[1][2]

-

Critical Step: Once the ISTD is in methanol, proceed immediately to the reaction. Do not store methanolic solutions of the ester for >24 hours, as spontaneous hydrolysis can occur.[2]

Stability & Storage Architecture

The stability of 3-MCPD esters is heavily dependent on the solvent environment.[2]

| Parameter | Recommendation | Mechanism of Failure |

| Temperature | -20°C (Long term) | Heat accelerates oxidation of fatty acid tails.[1][2] |

| Light | Amber Glassware | UV light induces radical formation in unsaturated impurities (though palmitate is saturated, the matrix often isn't). |

| Moisture | <0.01% Water | Hydrolysis of the ester bond, releasing free 3-MCPD-13C5 (which has different retention times).[1] |

| Container | Silanized Glass | Lipophilic esters can adsorb to untreated glass surfaces at low concentrations (<100 ng/mL).[1][2] |

Analytical Workflow Diagram

Figure 2: Integration of the standard into the analytical workflow.[1][3][4] Note the transition from non-polar stock solvents to compatible working solvents.

References

-

ISO 18363-1:2015. Animal and vegetable fats and oils — Determination of fatty-acid-bound chloropropanediols (MCPDs) and glycidol by GC/MS — Part 1: Method using fast alkaline transesterification and measurement for 3-MCPD and 2-MCPD (differential measurement).[1][2] International Organization for Standardization.[1][2][3] Link

-

AOCS Official Method Cd 29c-13. Fatty Acid Esters of 2-Chloropropane-1,2-diol (2-MCPD), 3-Chloropropane-1,2-diol (3-MCPD), and Glycidol in Edible Oils and Fats by GC-MS/MS.[1] American Oil Chemists' Society.[2] Link

-

European Commission Joint Research Centre. Guidance on the determination of 3-MCPD and glycidyl esters.[2] (Validates the use of isotope-labeled internal standards). Link

-

Toronto Research Chemicals (TRC). Certificate of Analysis: rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 / 13C.[1][2] (Confirming solubility in Chloroform/DCM). Link

-

Sigma-Aldrich. Product Specification: 3-MCPD dipalmitate.[1][2]Link[1]

Sources

Precision in Complex Matrices: The Role of 13C5 Internal Standards in Food Contaminant Analysis

Executive Summary

In the high-stakes arena of food safety and contaminant analysis, the margin for error is vanishingly small. Regulatory bodies (EFSA, FDA) demand lower Limits of Quantitation (LOQ) in increasingly complex matrices—from high-fat dairy to pigment-rich spices. The primary adversary in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is matrix effect , specifically ionization suppression.

This guide details the critical role of 13C5 Internal Standards (ISTDs) —isotopologues where five carbon atoms are replaced with stable Carbon-13. Unlike deuterated (D) standards, which often suffer from retention time shifts and isotopic scrambling, 13C5 standards offer perfect co-elution and absolute stability. This guide provides the mechanistic rationale, experimental workflows, and validation protocols necessary to implement 13C5 ISTDs for regulatory compliance (e.g., SANTE/11312/2021).

The Physics of Mass Shift & Spectral Accuracy

Why +5 Da? The "Goldilocks" Zone

The selection of a "13C5" labeling pattern is not arbitrary; it represents a strategic balance between spectral cleanliness and synthetic feasibility.

In Mass Spectrometry, every organic molecule exhibits a natural isotope envelope due to the 1.1% natural abundance of Carbon-13. For a typical small molecule contaminant (e.g., Mycotoxins, Pesticides) with 15–20 carbons:

-

M+0: The monoisotopic peak (12C only).

-

M+1: Significant intensity (~15-20% of M+0).

-

M+2: Low but measurable intensity.

If an internal standard only has a +1 or +2 Da shift, its signal will overlap with the M+1 or M+2 isotopes of the native analyte (cross-talk), leading to overestimation of the ISTD response and inaccurate quantitation.

The 13C5 Advantage: A +5 Da mass shift moves the ISTD precursor ion safely beyond the significant natural isotope cluster of the analyte. This ensures that the signal measured for the ISTD is purely from the spiked standard, not "spectral noise" from the native contaminant.

13C vs. Deuterium: The Co-Elution Imperative

While Deuterated (D) standards are cheaper, they are often inferior for high-precision food analysis due to the Deuterium Isotope Effect .

| Feature | Deuterated Standards (e.g., D3, D5) | 13C5 Internal Standards | Impact on Data Quality |

| Chromatographic Behavior | Slightly less lipophilic than native analyte. Often elutes earlier (0.1 - 0.5 min shift). | Identical lipophilicity. Perfect co-elution. | Critical. If ISTD and Analyte do not co-elute, they experience different matrix suppression at the ESI source. |

| Stability | C-D bonds can exchange with H in protic solvents (H/D scrambling). | C-13 is part of the carbon skeleton. Non-exchangeable. | 13C ensures the concentration spiked is the concentration measured. |

| Fragmentation | C-D bond strength differs from C-H, potentially altering fragmentation ratios in MS/MS. | 13C behaves identically to 12C in collision cells. | 13C ensures consistent transition ratios for MRM confirmation. |

Mechanism of Action: Matrix Effect Correction

The following Graphviz diagram illustrates the mechanism of Ion Suppression and how 13C5 standards correct for it by experiencing the exact same suppression environment as the analyte.

Caption: The 13C5 ISTD co-elutes with the analyte, experiencing identical charge competition (suppression) in the ESI source. The ratio of their signals remains constant despite signal loss.

Validated Experimental Protocol

Application: Analysis of Mycotoxins (e.g., Deoxynivalenol or Ochratoxin A) or Pesticides in Cereal Matrices. Standard: 13C5-Labeled Analog (e.g., 13C5-Ochratoxin A or similar class).

Reagents & Preparation

-

Stock Solution: Dissolve 13C5 standard in Acetonitrile (ACN) to 10 µg/mL.

-

Working Solution: Dilute to 100 ng/mL in 50:50 ACN:Water.

-

Matrix: Homogenized cereal sample (wheat/maize flour).

Extraction Workflow (QuEChERS based)

-

Weighing: Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Spiking (Critical Step): Add 50 µL of 13C5 Working Solution directly onto the solid sample.

-

Why? Spiking before extraction compensates for recovery losses during the extraction process, not just matrix effects.

-

Equilibration: Allow to stand for 15 minutes to let the ISTD interact with the matrix binding sites.

-

-

Extraction: Add 10 mL Extraction Solvent (80% ACN / 20% H2O + 0.1% Formic Acid).

-

Agitation: Vortex for 1 min; Shake vigorously for 30 min.

-

Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately.

-

Centrifugation: 4000 rpm for 5 mins.

-

Filtration: Transfer supernatant through a 0.22 µm PTFE filter into an amber vial.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

-

MRM Transitions:

-

Analyte: Precursor M -> Fragment A (Quant), Fragment B (Qual).

-

13C5 ISTD: Precursor (M+5) -> Fragment (A+5) (Quant).

-

Quality Assurance & Validation (SANTE/11312/2021)

To ensure the system is self-validating, the following criteria must be met.

Linearity & Calibration

Construct a calibration curve by plotting the Response Ratio (Area_Analyte / Area_ISTD) against Concentration.

-

Requirement: R² > 0.99.

-

Residuals: < ±20% at all levels.

Recovery & Matrix Factor

Using 13C5 standards allows for the calculation of "Absolute Recovery" vs "Relative Recovery."

-

Process Efficiency (PE): (Area_spiked_matrix / Area_standard_solvent) × 100.

-

Corrected Recovery: Using the internal standard ratio, the calculated concentration should yield 80–120% accuracy even if the Process Efficiency is low (e.g., 50%) due to suppression.

The "Self-Validating" Check

Monitor the Absolute Peak Area of the 13C5 ISTD across all samples.

-

If the ISTD area in a specific sample drops below 50% of the average ISTD area in standards, it indicates severe matrix suppression or extraction failure for that specific sample.

-

Action: Dilute the sample and re-inject.

Logical Workflow Diagram

Caption: End-to-end workflow ensuring the 13C5 standard compensates for both extraction losses and ionization variability.

References

-

European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Retrieved from [Link]

-

Stokvis, E., et al. (2005). Stable Isotopically Labeled Internal Standards in Quantitative LC-MS/MS: Advantages and Limitations. Retrieved from [Link]

-

Pawlosky, R.J. (2001). A quantitative stable-isotope LC-MS method for determination of folic acid in fortified foods.[1][2][3] Journal of Agricultural and Food Chemistry.[1] Retrieved from [Link]

-

Häubl, G., et al. (2006).[3][4] Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry.[4][5][6][7][8][9][10] Retrieved from [Link]

Sources

- 1. Publication : USDA ARS [ars.usda.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. foodriskmanagement.com [foodriskmanagement.com]

- 5. Adenosine 5'-Monophosphate-13C5 | LGC Standards [lgcstandards.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. orbit.dtu.dk [orbit.dtu.dk]

CAS number and SDS for rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5

Advanced Reference Standard for the Quantification of 3-MCPD Esters in Edible Oils

Part 1: Executive Summary & Technical Identity

rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 is a highly specialized stable isotope-labeled internal standard (IS) utilized in the trace analysis of food processing contaminants. Specifically, it targets 3-monochloropropane-1,2-diol (3-MCPD) esters , a class of heat-induced contaminants formed during the refining (deodorization) of vegetable oils.

Regulatory bodies, including the European Food Safety Authority (EFSA) and the FDA, monitor these compounds due to their potential genotoxic and carcinogenic risks upon hydrolysis in the human digestive tract. The 13C5 analog provides a superior mass-spectrometric reference compared to traditional deuterated standards, offering distinct mass shift retention and resistance to hydrogen-deuterium exchange (HDX) during rigorous transesterification protocols.

Chemical Specifications Table

| Property | Specification |

| Product Name | rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 |

| CAS Number | 1246815-94-0 |

| Unlabeled Parent CAS | 51930-97-3 |

| Chemical Formula | C₃₀¹³C₅H₆₇ClO₄ |

| Molecular Weight | ~592.41 g/mol (Calculated based on 13C5 enrichment) |

| Purity | ≥ 98% Isotopic Enrichment; ≥ 95% Chemical Purity |

| Appearance | White to Off-White Solid / Waxy Solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol |

| Stability | Hygroscopic; Temperature sensitive |

Part 2: Safety Data Sheet (SDS) Summary

Note: While some vendors classify the unlabeled parent as non-hazardous, the precautionary principle dictates treating halogenated esters and their derivatives as potential irritants and health hazards.

Hazard Identification

-

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).[1]

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

-

-

Signal Word: WARNING

Handling & Storage Protocols

-

Storage: Long-term storage at -20°C under inert atmosphere (Nitrogen or Argon) is critical to prevent hydrolysis or oxidation of the fatty acid chains.

-

Handling:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle within a fume hood to avoid inhalation of dusts or aerosols.

-

Reconstitution: Allow the vial to equilibrate to room temperature before opening to prevent condensation and hydrolysis.

-

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash with soap and copious amounts of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[1]

Part 3: Analytical Application & Methodology

The Role of Isotope Dilution Mass Spectrometry (IDMS)

In the analysis of edible oils, the matrix (triglycerides) is complex. The quantification of 3-MCPD esters is typically performed via Indirect Analysis (AOCS Cd 29 series), where esters are cleaved to release free 3-MCPD.

Why 13C5?

-

Carrier Effect: The 13C5-labeled ester mimics the physicochemical behavior of the native analyte (3-MCPD dipalmitate) through extraction and transesterification steps.

-

Loss Correction: Any loss of analyte during the harsh alkaline hydrolysis (cleavage) is mirrored by the IS, allowing for automatic correction in the final calculation.

-

Mass Shift: The +5 Da shift moves the IS ion cluster away from the native analyte and common interferences, ensuring clean quantification in MS/MS (MRM) modes.

Experimental Workflow (AOCS Cd 29b-13 Modified)

This protocol describes the "Slow Alkaline Transesterification" method, widely regarded for its robustness in preserving the integrity of the 3-MCPD moiety.

Step 1: Sample Preparation & Spiking

-

Weigh 100 mg of homogenized oil sample into a glass tube.

-

Add Internal Standard Solution : Spike with 50 µL of rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 (concentration 10 µg/mL in toluene).

-

Add 200 µL of Methyl-tert-butyl ether (MTBE) to dissolve the oil.

Step 2: Alkaline Transesterification (Cleavage)

-

Add 200 µL of Sodium Methoxide (0.5 M in methanol).

-

Vortex and incubate at Room Temperature for 10 minutes. Critical: This step cleaves the fatty acids, releasing free 3-MCPD and free 3-MCPD-13C5.

-

Stop Reaction: Add 600 µL of acidified brine (NaCl solution acidified with acetic acid) to neutralize the base and prevent degradation of 3-MCPD to glycidol.

Step 3: Extraction & Derivatization

-

Extract the free 3-MCPD (and IS) into an organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Repeat extraction 2x.

-

Evaporate solvent to dryness under Nitrogen stream.

-

Derivatization: Add 100 µL of Phenylboronic Acid (PBA) solution. Incubate at 90°C for 20 minutes.

-

Mechanism:[2] PBA reacts with the diol group of 3-MCPD to form a cyclic boronate derivative, which is volatile and suitable for GC-MS.

-

Step 4: GC-MS/MS Analysis

-

Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Ionization: Electron Impact (EI, 70eV) or Negative Chemical Ionization (NCI).

-

Quantification: Monitor the characteristic ions for the PBA-3-MCPD derivative and the PBA-3-MCPD-13C5 derivative.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the critical path from sample spiking to MS detection, highlighting the parallel processing of the analyte and the 13C5 Internal Standard.

Figure 1: Analytical workflow for 3-MCPD ester quantification using 13C5-labeled internal standard via AOCS Cd 29b-13 methodology.

Part 5: Data Interpretation & Calculation

Quantification is performed using the Internal Standard Method . The concentration of 3-MCPD esters in the sample (

Where:

- : Peak area of the native 3-MCPD derivative.

- : Peak area of the 13C5-labeled 3-MCPD derivative.

- : Mass of the Internal Standard added (µg).

- : Mass of the oil sample (g).

- : Response Factor (derived from calibration curve, typically ~1.0 for isotopes).

Quality Control Criteria:

-

Linearity: Calibration curves should show

. -

Recovery: Absolute recovery of the IS should be between 40% and 120% to ensure extraction efficiency.

-

Ion Ratio: The ratio of quantifier to qualifier ions in the MS spectrum must match the reference standard within ±20%.

References

-

Toronto Research Chemicals (TRC). rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 Product Page. Retrieved from (Note: Search catalog for CAS 1246815-94-0).

-

American Oil Chemists' Society (AOCS). Official Method Cd 29b-13: Determination of Bound Monochloropropanediol- (MCPD-) and Bound Glycidol- by GC/MS. AOCS Official Methods and Recommended Practices.

- European Food Safety Authority (EFSA).Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food. EFSA Journal 2016;14(5):4426.

-

HPC Standards. Safety Data Sheet: rac 1,2-Bis-palmitoyl-3-chloropropanediol. Retrieved from .

-

Cayman Chemical. rac-1,2-bis-Palmitoyl-3-chloropropanediol SDS. Retrieved from .

Sources

Methodological & Application

Application Note & Protocol: Isotope Dilution Analysis of 3-MCPD Esters in Edible Oils

A detailed guide to the accurate spiking of rac 1,2-Bis-palmitoyl-3-chloropropanediol-¹³C₅ internal standard in oil matrices for quantification by GC-MS/MS.

Introduction: The Imperative for Precision in 3-MCPD Ester Analysis

Esters of 3-monochloropropane-1,2-diol (3-MCPD) are process-induced chemical contaminants that emerge during the high-temperature refining of edible oils and fats.[1][2][3] Their presence is a significant food safety concern, as digestive enzymes can hydrolyze these esters back to free 3-MCPD, a substance classified as a possible human carcinogen.[2][4] Consequently, regulatory bodies worldwide have established maximum permissible levels for these contaminants in food products, necessitating robust and accurate analytical methods for their monitoring.[3]

The most common and reliable approaches for quantifying total 3-MCPD esters are indirect methods, which involve a chemical reaction to cleave the fatty acid chains from the 3-MCPD backbone, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] However, the multi-step nature of this process—involving extraction, transesterification, and derivatization—can introduce variability and potential analyte loss, compromising accuracy.

To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed. This technique involves "spiking" the sample with a known quantity of a stable, isotopically labeled version of the analyte. This internal standard (IS) behaves chemically identically to the native analyte throughout the sample preparation and analysis. Any losses or variations in reaction efficiency will affect both the native and labeled compounds equally. By measuring the final ratio of the native analyte to the isotopically labeled internal standard, a highly accurate and precise quantification can be achieved.

This guide provides a comprehensive protocol for the use of rac 1,2-Bis-palmitoyl-3-chloropropanediol-¹³C₅ as an internal standard. This specific labeled ester perfectly mimics the behavior of the native 3-MCPD diesters present in the oil matrix, ensuring it serves as an ideal surrogate through the entire analytical workflow.

Principle of the Method

The overall analytical strategy is an indirect method based on established official procedures like AOCS Official Method Cd 29a-13.[6] The core principle relies on the following stages:

-

Internal Standard Spiking : A precise amount of ¹³C₅-labeled 1,2-dipalmitoyl-3-chloropropanediol is added to the oil sample at the very beginning of the workflow.

-

Homogenization : The viscous oil sample is thoroughly mixed to ensure uniform distribution of the internal standard.

-

Acid-Catalyzed Transesterification : The sample undergoes a reaction that cleaves the palmitic acid groups from both the native 3-MCPD esters and the ¹³C₅-labeled internal standard. This liberates free 3-MCPD and free 3-MCPD-¹³C₅.[5]

-

Extraction & Derivatization : The liberated 3-MCPD and 3-MCPD-¹³C₅ are extracted from the fatty matrix. Because they are not volatile enough for GC analysis, they are derivatized with phenylboronic acid (PBA) to form a more stable and volatile cyclic ester.[1][7][8]

-

GC-MS/MS Analysis : The derivatized compounds are separated by gas chromatography and detected by tandem mass spectrometry. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the native derivative and the heavier, ¹³C₅-labeled derivative.

-

Quantification : The concentration of native 3-MCPD esters is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve.

Materials and Reagents

Equipment

-

Gas Chromatograph with Tandem Quadrupole Mass Spectrometer (GC-MS/MS)

-

Analytical Balance (4-decimal places)

-

Vortex Mixer

-

Centrifuge

-

Thermostatic Water Bath or Heating Block

-

Nitrogen Evaporation System

-

Autosampler Vials (2 mL) with inserts

-

Graduated Glass Test Tubes with Screw Caps (15 mL)

-

Volumetric Flasks (Class A: 10 mL, 50 mL)

-

Micropipettes (adjustable volume)

Chemicals and Standards

| Reagent/Standard | Grade/Purity | Notes |

| rac 1,2-Bis-palmitoyl-3-chloropropanediol-¹³C₅ | >98% Isotopic Purity | Internal Standard (IS) |

| 1,2-Dipalmitoyl-3-chloropropanediol | >99% Purity | Native Analyte Standard for Calibration |

| Tetrahydrofuran (THF) | HPLC or Analytical Grade | Solvent for standards and sample |

| Toluene | HPLC or Analytical Grade | Alternative solvent for standards |

| Methanol | HPLC or Analytical Grade | |

| n-Heptane or Hexane | HPLC or Analytical Grade | For extraction |

| Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | For transesterification solution |

| Sodium Hydrogen Carbonate (NaHCO₃) | ACS Grade | For reaction quenching |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | For drying and extraction |

| Phenylboronic Acid (PBA) | >97% Purity | Derivatization Agent |

| Acetone | HPLC or Analytical Grade | For derivatization solution |

| Ultrapure Water | Type 1 | For derivatization solution |

Preparation of Standard and Reagent Solutions

Causality: Preparing accurate standard solutions is the foundation of quantitative analysis. Stock solutions are made in high concentrations for stability and are then diluted to create working solutions and calibration curves to minimize weighing errors and conserve expensive standards.

Internal Standard (IS) Stock Solution (e.g., 100 µg/mL)

-

Accurately weigh 1.0 mg of rac 1,2-Bis-palmitoyl-3-chloropropanediol-¹³C₅ into a 10 mL amber volumetric flask.

-

Dissolve the standard in approximately 5 mL of toluene or tetrahydrofuran (THF).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Bring the flask to volume with the same solvent.

-

Cap tightly and mix thoroughly by inversion. Label as "¹³C₅-3-MCPDE IS Stock (100 µg/mL)" and store at -20°C.

Internal Standard Spiking Solution (e.g., 10 µg/mL)

-

Allow the IS Stock Solution to equilibrate to room temperature.

-

Pipette 1.0 mL of the 100 µg/mL IS Stock Solution into a 10 mL volumetric flask.

-

Bring the flask to volume with THF.

-

Cap and mix thoroughly. This is the solution that will be added directly to the oil samples.

Native Analyte Stock Solution (e.g., 100 µg/mL)

-

Follow the same procedure as in Section 4.1 , using 1.0 mg of native 1,2-Dipalmitoyl-3-chloropropanediol.

-

Label as "Native 3-MCPDE Stock (100 µg/mL)" and store at -20°C.

Calibration Curve Standards

Prepare a series of matrix-matched calibration standards by spiking a blank oil sample (verified to be free of 3-MCPD esters) with varying amounts of the Native Analyte Stock Solution and a constant amount of the IS Spiking Solution. These spiked blank samples are then carried through the entire sample preparation process alongside the unknown samples.[5]

Reagent Solutions

-

Sulfuric Acid/Methanol Solution (1.8% v/v) : Carefully add 1.8 mL of concentrated H₂SO₄ to a 100 mL volumetric flask containing approximately 80 mL of methanol. Allow to cool, then bring to volume with methanol.[6]

-

Saturated Sodium Hydrogen Carbonate Solution : Add NaHCO₃ to ultrapure water with stirring until no more solid dissolves.

-

Sodium Sulfate Solution (20% w/v) : Dissolve 20 g of anhydrous Na₂SO₄ in ultrapure water and bring the final volume to 100 mL.[6]

-

Phenylboronic Acid (PBA) Solution : Weigh 1 g of PBA and dissolve it in 4 mL of an acetone:water (19:1, v/v) mixture. Prepare this solution fresh daily.[4][9]

Experimental Workflow Diagram

Caption: High-level workflow for the analysis of 3-MCPD esters.

Detailed Protocol: Spiking and Sample Preparation

Spiking and Homogenization

Rationale: This initial step is the most critical for ensuring the accuracy of the isotope dilution method. The internal standard must be added before any other reagents and must be completely and evenly distributed throughout the viscous oil matrix. Using a solvent like THF facilitates this process.

-

Accurately weigh approximately 100 mg (± 0.1 mg) of the oil sample into a 15 mL screw-cap glass test tube. Record the exact weight.

-

Using a calibrated micropipette, add exactly 50 µL of the IS Spiking Solution (10 µg/mL) directly into the oil.

-

Add 2 mL of THF to the tube.

-

Immediately cap the tube tightly and vortex vigorously for at least 30 seconds to ensure complete dissolution and homogenization of the oil and internal standard in the solvent.

Acid-Catalyzed Transesterification

-

To the homogenized sample from step 6.1, add 1.8 mL of the Sulfuric Acid/Methanol Solution .[6]

-

Cap the tube tightly and vortex for 15 seconds.

-

Place the tube in a heating block or water bath and incubate at 40°C for 16 hours (overnight).[6] This step cleaves the fatty acid esters, liberating free 3-MCPD and 3-MCPD-¹³C₅.

Extraction and Derivatization

-

After incubation, cool the tube to room temperature. Stop the reaction by adding 0.5 mL of the Saturated Sodium Hydrogen Carbonate Solution . Vortex for 15 seconds.

-

Evaporate the organic solvents (THF, Methanol) from the mixture under a gentle stream of nitrogen.

-

Add 2 mL of the Sodium Sulfate Solution (20% w/v) and 2 mL of n-heptane. Vortex vigorously for 2 minutes to extract the fatty acid methyl esters (FAMEs) into the heptane layer.

-

Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

-

Carefully remove and discard the upper heptane layer containing the FAMEs. Repeat the heptane extraction (steps 3-5) one more time to ensure complete removal of interfering lipids.

-

To the remaining aqueous layer, add 250 µL of the freshly prepared PBA Solution .[2]

-

Seal the tube, vortex for 15 seconds, and heat in a water bath at 90°C for 20 minutes to form the PBA derivatives.[2]

-

Cool the tube to room temperature. Add 1 mL of n-heptane and vortex for 30 seconds to extract the derivatized analytes.

-

Transfer the upper heptane layer to a 2 mL autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS/MS analysis.

Instrumental Analysis and Quality Control

Principle of Isotope Dilution

The ¹³C₅-labeled internal standard is chemically identical to the native analyte but has a higher mass. Both compounds co-elute from the GC column but are distinguished by the mass spectrometer, allowing for a precise ratio measurement that is independent of sample loss or injection volume variation.

Caption: The parallel processing of native and labeled analytes. Note: m/z 152 assumes a +5 Da shift for the ¹³C₅ label on the key fragment.

GC-MS/MS Parameters

The following are typical starting parameters. These must be optimized for the specific instrument in use.

Table 1: Example Gas Chromatography (GC) Conditions

| Parameter | Value |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injection Volume | 1.0 µL |

| Injection Mode | Pulsed Splitless |

| Inlet Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 0.8 - 1.2 mL/min (Constant Flow) |

| Oven Program | 80°C (1 min), ramp 10°C/min to 200°C, ramp 15°C/min to 300°C, hold 10 min |

Source: Adapted from FSSAI.OM.MCPD & GLY. 002.2024 and Agilent Application Note 5991-2231EN[5][6]

Table 2: Example Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 300 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Analyte | Precursor Ion (m/z) |

| 3-MCPD-PBA | 196 |

| ¹³C₅-3-MCPD-PBA | 201 |

Note: The exact m/z values for the ¹³C₅-labeled standard must be confirmed based on the labeling pattern and fragmentation of the specific standard used. The values above assume the ¹³C₅ label is retained in the primary quantified fragment.

Method Validation and Quality Control

To ensure the trustworthiness of results, the method must be validated according to established guidelines (e.g., ICH Q2(R2), FDA).[10][11] Key parameters to assess include:

-

Linearity : Analyze the matrix-matched calibration standards to demonstrate a linear relationship between the concentration ratio and the peak area ratio (typically R² > 0.995).

-

Accuracy (Recovery) : Analyze blank oil samples spiked with known concentrations of the native analyte (e.g., low, medium, and high levels). The calculated concentration should be within an acceptable range of the true value (e.g., 80-120%).[12]

-

Precision (Repeatability) : Perform multiple analyses (n≥6) of the same spiked sample. The relative standard deviation (RSD) of the measurements should be below a target threshold (e.g., <15%).[12]

-

Limit of Detection (LOD) and Quantification (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. LOD is often established at a signal-to-noise ratio (S/N) of 3, and LOQ at S/N of 10.[1][4]

References

-

Agilent Technologies, Inc. (2021). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. Agilent. Available at: [Link]

-

GL Sciences. (n.d.). Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography. Available at: [Link]

-

Food Safety and Standards Authority of India (FSSAI). (2024). Method for determination of 2-and 3-MCPD fatty acid esters and glycidol fatty acid esters in edible oils and fats by acid trans-esterification. FSSAI.OM.MCPD & GLY. 002.2024. Available at: [Link]

-

FEDIOL. (2024). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination. FEDIOL. Available at: [Link]

-

Agilent Technologies, Inc. (2013). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. Agilent. Available at: [Link]

-

Mérieux NutriSciences. (n.d.). 2-MCPD, 3-MCPD and Glycidyl fatty acid Esters. Available at: [Link]

-

Lee, J. G., et al. (2017). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Applied Biological Chemistry, 60(4), 423-429. Available at: [Link]

-

Joint Research Centre (JRC). (2015). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in food. JRC Publications Repository. Available at: [Link]

-

Siew, W. L. (n.d.). An Overview of Indirect Methods for the Analysis of MCPD Esters and Glycidyl Esters in Fats and Oils. PALMOILIS. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13. Available at: [Link]

-

Axel Semrau GmbH & Co. KG. (n.d.). Determination of MCPD and glycidyl esters in foodstuff. Available at: [Link]

-

FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. Available at: [Link]

-

Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. Available at: [Link]

-

ResearchGate. (2004). (PDF) Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13. Available at: [Link]

-

PubChem. (n.d.). rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5. National Center for Biotechnology Information. Available at: [Link]

-

U.S. Food & Drug Administration (FDA). (n.d.). Guidelines for the Validation of Analytical Methods for the Detection of Microbial Pathogens in Foods and Feeds. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Determination of Metal Elements in Edible Oils Using ICP-MS. Available at: [Link]

-

Analytik Jena. (n.d.). Determination of Trace Elements and Mineral Contents in Edible Oils and Fats by HR ICP-OES (EN). Available at: [Link]

-

Loba Chemie. (n.d.). 3-CHLORO-1,2-PROPANEDIOL Safety Data Sheet. Available at: [Link]

-

Md Nor, N. Q. A., et al. (2021). A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production. Foods, 9(12), 1785. Available at: [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Propanediol, 3-chloro- (CAS 96-24-2). Available at: [Link]

-

Spectroscopy Online. (2020). Elemental Analysis of Edible Oils and Fats by ICP-OES. Available at: [Link]

-

Malaysian Journal of Chemistry. (2022). DETERMINATION OF 3-MONOCHLOROPROPANE-1,2-DIOL (3-MCPD) ESTERS IN EDIBLE PLANT OILS BY INDIRECT ACIDIC TRANSESTERIFICATION METHOD. Available at: [Link]

-

IOSR Journal of Environmental Science, Toxicology and Food Technology. (2024). Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food. Available at: [Link]

-

Mitra S. K. Private Limited. (2025). A Novel Technique to Identify Mineral Oil Contaminants in Vegetable Oil. Available at: [Link]

-

European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]

-

SPECTRO Analytical Instruments. (n.d.). Elemental Analysis of Edible Oils and Fats by ICP-OES. Available at: [Link]

Sources

- 1. glsciences.eu [glsciences.eu]

- 2. agilent.com [agilent.com]

- 3. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. agilent.com [agilent.com]

- 6. fssai.gov.in [fssai.gov.in]

- 7. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. agriculturejournals.cz [agriculturejournals.cz]

- 10. demarcheiso17025.com [demarcheiso17025.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. mitrask.com [mitrask.com]

Precision Cleavage: Optimizing Alkaline Transesterification for rac-1,2-Bis-palmitoyl-3-chloropropanediol-13C5

Abstract

The accurate quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters in lipid matrices is a critical safety requirement in pharmaceutical excipient screening and food safety analysis. This application note details the optimization of the transesterification step using rac-1,2-Bis-palmitoyl-3-chloropropanediol-13C5 as the internal standard (IS). While standard AOCS methods (Cd 29b-13) utilize alkaline transesterification, they are prone to artifact formation—specifically the conversion of glycidol to 3-MCPD—and degradation of the analyte. This guide presents a Low-Temperature, Long-Duration (LTLD) alkaline transesterification protocol. By utilizing the 13C5-labeled diester, which mimics the physicochemical behavior of the native analyte without the proton-exchange risks associated with deuterated standards, this method achieves superior precision, minimizing both overestimation (artifact generation) and underestimation (analyte degradation).

Mechanism of Action & Critical Chemistry

To optimize the reaction, one must understand the competing pathways. The goal is to cleave the fatty acid esters to release the 3-MCPD core (and the 13C5-labeled core) without altering the chloropropanediol backbone.

The Challenge: Competing Kinetics

In alkaline conditions (sodium methoxide/methanol), two reactions occur:

-

Desired: Transesterification of 3-MCPD esters to free 3-MCPD and Fatty Acid Methyl Esters (FAMEs).

-

Undesired (Artifacts):

-

Degradation:[1] Free 3-MCPD can degrade into glycidol if the pH is too high or temperature is uncontrolled.

-

Induced Formation: Existing Glycidyl Esters (GE) release Glycidol, which can react with free chloride ions (if present) to form "artificial" 3-MCPD, leading to false positives.

-

Why 13C5-Diester?

Unlike deuterated standards (d5), the 13C5-labeled backbone is immune to Hydrogen/Deuterium (H/D) exchange reactions that can occur in protic solvents (methanol) or during derivatization. The 13C5 diester undergoes the exact same cleavage kinetics as the native impurity, making it the only self-correcting tool for monitoring incomplete transesterification.

Reaction Pathway Diagram

The following diagram illustrates the kinetic pathways and the critical "Quench" control point.

Figure 1: Reaction pathways during alkaline transesterification. Red paths indicate artifact formation minimized by low-temperature optimization.

Optimization Parameters

The standard "fast" methods (room temperature, 10-15 mins) are high-risk for trace analysis. We utilize the LTLD approach .

| Parameter | Standard Condition (AOCS Cd 29b-13) | Optimized Condition (LTLD) | Rationale |

| Temperature | 20°C - 25°C (Ambient) | -20°C to -22°C | Suppresses the conversion of Glycidol to 3-MCPD (Artifacts) and prevents 3-MCPD degradation. |

| Time | 15 - 20 minutes | 16 - 18 hours | At -20°C, kinetics are slow. 16h ensures 100% cleavage of the diester IS and analyte. |

| Quenching | Acidic Buffer (variable) | Acidified NaCl (pH < 3) | Immediate neutralization is vital to stop the reaction before bringing the sample to room temp. |

| IS Addition | Post-reaction (sometimes) | Pre-reaction (MANDATORY) | The 13C5 diester must experience the exact cleavage efficiency as the sample to correct for yield. |

Detailed Protocol: Low-Temperature Alkaline Transesterification

Scope: Quantification of bound 3-MCPD in oils/fats. Internal Standard: rac-1,2-Bis-palmitoyl-3-chloropropanediol-13C5.[2]

Reagents & Materials

-

Internal Standard Solution: 10 µg/mL rac-1,2-Bis-palmitoyl-3-chloropropanediol-13C5 in Toluene.

-

Reaction Solvent: Methyl-tert-butyl ether (MTBE) or Toluene (matrix dependent).

-

Catalyst: 0.5 M Sodium Methoxide (NaOMe) in Methanol.

-

Quenching Solution: 20% NaCl acidified with Acetic Acid (approx. 15mL glacial acetic acid per 600mL brine).

-

Derivatization Agent: Phenylboronic Acid (PBA) saturated in diethyl ether.

Step-by-Step Workflow

Step 1: Sample Preparation & Spiking

-

Weigh 100 mg (± 1 mg) of homogenized oil/fat into a 10 mL glass screw-cap vial.

-

Add 50 µL of the 13C5-Diester Internal Standard solution.

-

Expert Note: Allow the solvent to evaporate slightly or mix thoroughly to ensure the IS is integrated into the lipid matrix before reaction.

-

-

Add 500 µL of MTBE (or Toluene). Vortex to dissolve completely.

Step 2: The "Cold" Transesterification

-

Place the vials in a freezer or cryostat set to -22°C .

-

Allow samples to equilibrate for 10 minutes.

-

Add 200 µL of 0.5 M NaOMe (also pre-chilled to -20°C).

-

Vortex briefly (5 seconds) and immediately return to -22°C.

-

Incubate for 16 hours (Overnight).

-

Self-Validation: The long incubation at low temp ensures that even sterically hindered esters are cleaved, while the low energy prevents the activation energy barrier for glycidol-to-MCPD conversion from being crossed.

-

Step 3: Quenching & Extraction

-

Remove samples from the freezer.

-

IMMEDIATELY add 600 µL of the Acidified NaCl Quenching Solution.

-

Critical: Do not let the sample warm up before adding the acid. The reaction must be stopped cold.

-

-

Vortex vigorously for 1 minute. The mixture will separate into an organic layer (FAMEs + Solvent) and an aqueous layer (Free 3-MCPD + Salts).

-

Add 3 mL of n-Hexane to extract the FAMEs (Fatty Acid Methyl Esters) which are interferences.

-

Centrifuge at 2000 rpm for 5 mins.

-

Discard the upper organic layer. The target (Free 3-MCPD and 13C5-Free-MCPD) is in the lower aqueous phase.

Step 4: Derivatization

-

To the remaining aqueous phase, add 200 µL of PBA (Phenylboronic Acid) solution.

-

Vortex and incubate at Ultrasonic Bath for 5 mins at room temperature.

-

Extract the derivative: Add 1 mL n-Hexane. Vortex.

-

Transfer the upper hexane layer (containing the phenylboronate derivative) to a GC vial.

-

Evaporate to dryness under Nitrogen and reconstitute in 200 µL Isooctane for GC-MS/MS analysis.

Workflow Diagram

Figure 2: Optimized LTLD Workflow. The critical control point ensures artifact suppression.

Quality Control & Troubleshooting

Validation Criteria

-

IS Recovery: The area count of the 13C5-3-MCPD (m/z 201 for the derivative) should be monitored. A recovery <50% indicates inefficient cleavage or matrix suppression.

-

Ion Ratios: Monitor the quantification transition (e.g., m/z 150 -> 201 for 13C5) vs. qualification ions.

-

Linearity: The method should be linear from 0.05 mg/kg to 5.0 mg/kg.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |